Acide 5-amino-1-naphtol-3-sulfonique hydraté

Vue d'ensemble

Description

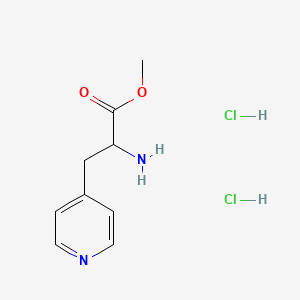

5-Amino-1-naphthol-3-sulfonic Acid Hydrate, also known as 8-amino-4-hydroxy-2-naphthalenesulfonic acid hydrate or M Acid, is a compound with the molecular formula C10H9NO4S.H2O . It is a white to amber to dark purple powder or crystal . It is used as a coupling component for azo dyes and as an intermediate for sulfur dyes .

Molecular Structure Analysis

The InChI code for 5-Amino-1-naphthol-3-sulfonic Acid Hydrate is 1S/C10H9NO4S.H2O/c11-9-3-1-2-7-8 (9)4-6 (5-10 (7)12)16 (13,14)15;/h1-5,12H,11H2, (H,13,14,15);1H2 .Physical And Chemical Properties Analysis

5-Amino-1-naphthol-3-sulfonic Acid Hydrate is a solid at 20°C . It has a molecular weight of 239.25 .Applications De Recherche Scientifique

Précurseur de colorants

Les acides aminonaphtalènesulfoniques, y compris l'acide 5-amino-1-naphtol-3-sulfonique, sont des précurseurs utiles des colorants . Ils sont dérivés du naphtalène substitué par des groupes amino et acide sulfonique .

Dosage de fluorescence

L'acide 4-amino-3-hydroxy-1-naphtalènesulfonique, qui est structurellement similaire à l'acide 5-amino-1-naphtol-3-sulfonique, a été utilisé comme sonde dans un nouvel essai de fluorescence pour la détermination du parathion-méthyle . Cela suggère que l'acide 5-amino-1-naphtol-3-sulfonique pourrait potentiellement être utilisé dans des applications similaires.

Mécanisme D'action

5-AMino-1-naphthol-3-sulfonic Acid Hydrate acts as an inhibitor of enzymes. It binds to the active site of enzymes, preventing them from performing their catalytic functions. This inhibition can be used to study the mechanism of action of enzymes and to investigate the effects of drugs on enzymes.

Biochemical and Physiological Effects

5-AMino-1-naphthol-3-sulfonic Acid Hydrate has been used to study the biochemical and physiological effects of drugs. It has been used to investigate the effects of drugs on the body, including their effects on the metabolism of drugs, their effects on the immune system, and their effects on the cardiovascular system. In addition, 5-AMino-1-naphthol-3-sulfonic Acid Hydrate has been used to study the effects of drugs on the nervous system, including their effects on cognitive function, behavior, and mood.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 5-AMino-1-naphthol-3-sulfonic Acid Hydrate in laboratory experiments is that it is a water-soluble compound that is easy to synthesize. This makes it a valuable tool for scientists. However, there are some limitations to using 5-AMino-1-naphthol-3-sulfonic Acid Hydrate in laboratory experiments. For example, it can only be used to study the effects of drugs on enzymes, and not on other biochemical or physiological processes. In addition, the inhibition of enzymes by 5-AMino-1-naphthol-3-sulfonic Acid Hydrate may not be reversible, making it difficult to study the effects of drugs on enzymes over time.

Orientations Futures

For the use of 5-AMino-1-naphthol-3-sulfonic Acid Hydrate in laboratory experiments include the study of the effects of drugs on the immune system, the cardiovascular system, and the nervous system. In addition, 5-AMino-1-naphthol-3-sulfonic Acid Hydrate could be used to study the effects of drugs on the metabolism of drugs, as well as the effects of drugs on cognitive function, behavior, and mood. Finally, 5-AMino-1-naphthol-3-sulfonic Acid Hydrate could be used to study the effects of drugs on the structure and function of proteins, and to investigate the mechanism of action of enzymes.

Safety and Hazards

5-Amino-1-naphthol-3-sulfonic Acid Hydrate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Relevant Papers Unfortunately, the search results do not provide specific papers related to 5-Amino-1-naphthol-3-sulfonic Acid Hydrate .

Propriétés

IUPAC Name |

8-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S.H2O/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHZLKWOAQMMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid](/img/structure/B1473710.png)